Aloin B

Antiviral Screening COVID-19 Research Protease Inhibition

Aloin B (Isobarbaloin, CAS 28371-16-6) is the 10R epimer of Aloin A. Not functionally interchangeable: it shows distinct IC50 (16.08 μM vs 13.16 μM for Aloin A on PLpro), different AUC/Cmax, and degrades >50% in 12 h in aqueous media. Procuring undefined mixtures introduces variability. Use pure epimer for reliable SAR, pharmacokinetic, and method validation studies.

Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
CAS No. 28371-16-6
Cat. No. B1665254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloin B
CAS28371-16-6
SynonymsAloin B;  10-epi-Aloin A;  Isobarbaloin
Molecular FormulaC21H22O9
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
InChIInChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1
InChIKeyAFHJQYHRLPMKHU-WEZNYRQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aloin B (CAS 28371-16-6): A Diastereomer with Distinctive Procurement and Bioactivity Profile


Aloin B (Isobarbaloin) is the 10R epimer of the natural anthraquinone C-glycoside Aloin A, occurring as a diastereomeric mixture in Aloe vera latex [1]. As a yellow-brown powder with the molecular formula C₂₁H₂₂O₉ and a molecular weight of 418.39 g/mol [2], it is distinguished from its 10S epimer by a specific rotation of -73° (c 0.5 in MeOH) . While often studied alongside Aloin A, emerging evidence demonstrates that Aloin B exhibits quantifiable differences in enzymatic inhibition, pharmacokinetic exposure, and antiviral potency that directly impact experimental design and sourcing decisions.

Aloin B (CAS 28371-16-6): Why Generic Substitution with Aloin A or Aloin Mixtures Compromises Reproducibility


While Aloin A and Aloin B are diastereomers often co-occurring as the mixture 'Aloin' [1], they are not functionally interchangeable. Critical differences in chiral recognition at biological targets translate to distinct IC₅₀ values (e.g., SARS-CoV-2 PLpro inhibition differs by ~18% between epimers) [2]. Furthermore, despite similar elimination half-lives, Aloin B exhibits significantly different in vivo exposure (AUC and Cmax) compared to Aloin A [3], and its aqueous stability profile—degrading by >50% within 12 hours—demands rigorous handling protocols distinct from more stable analogs [1]. Procurement of undefined mixtures or substitution with the incorrect epimer introduces uncontrolled variability in antiviral, anti-inflammatory, and pharmacokinetic studies.

Aloin B (CAS 28371-16-6) Procurement Evidence Guide: Quantified Differentiation in Enzymatic Inhibition, PK Exposure, and Antiviral Activity


SARS-CoV-2 PLpro Proteolytic Inhibition: Epimer-Specific IC₅₀ Differentiation

Aloin B (Isobarbaloin) exhibits quantifiably distinct inhibitory activity against the SARS-CoV-2 papain-like protease (PLpro) compared to its 10S epimer, Aloin A. In a direct enzymatic assay, Aloin B demonstrated an IC₅₀ of 16.08 μM for the proteolytic activity of PLpro, while Aloin A was more potent with an IC₅₀ of 13.16 μM [1]. This represents an 18% difference in potency between the two diastereomers, underscoring the necessity of sourcing the specific epimer for replicable antiviral studies.

Antiviral Screening COVID-19 Research Protease Inhibition

In Vivo Pharmacokinetics: Differential Systemic Exposure vs. Aloin A

Despite structural similarity, Aloin B exhibits a distinct in vivo pharmacokinetic profile relative to Aloin A. Following oral administration of Aloe vera extract in rats, Aloin A and Aloin B displayed similar Tmax and elimination half-life (t1/2) but significantly different Area Under the Curve (AUC) and maximum plasma concentration (Cmax) values [1]. These data indicate differing relative bioavailability between the two epimers, likely due to stereoselective absorption or first-pass metabolism. Furthermore, Aloin B (along with Aloin A and aloe-emodin) demonstrated better absorption and a slower elimination rate compared to other Aloe constituents like aloesin and aloenin [1].

Pharmacokinetics Bioavailability Metabolism

Anti-Hepatitis B Virus (HBV) Activity: Relative Potency Ranking in HepG2.2.15 Cells

In a comparative analysis of anthraquinones from Aloe vera, Aloin B demonstrated quantifiable anti-HBV activity, though it is not the most potent analog. In HepG2.2.15 cells, Aloin B inhibited viral antigen production (HBsAg/HBeAg) by approximately 61% [1]. This positions Aloin B's efficacy as comparable to chrysophanol (~62%) but significantly lower than aloe-emodin (~83%), which was on par with the positive control lamivudine [1]. This ranking is critical for researchers selecting the appropriate Aloe-derived compound for hepatitis B studies.

Antiviral HBV Hepatology

Aqueous Stability: Rapid Degradation Kinetics Demanding Strict Handling

Aloin B (and Aloin A) exhibits inherent instability in aqueous solutions, a factor that critically impacts experimental reproducibility. Studies show that the concentration of Aloin B decreases by over 50% within approximately 12 hours in aqueous buffer [1]. This rapid degradation underscores the necessity of using fresh solutions and avoiding long-term storage of aqueous dilutions. Notably, encapsulation in carbon dot nanoparticles has been shown to enhance water stability and preserve antiproliferative activity [1], presenting a viable formulation strategy.

Stability Formulation Drug Delivery

Analytical Standard Purity: Verified ≥98% HPLC Purity for Quantitative Workflows

For quantitative analysis and quality control applications, Aloin B is commercially available as an analytical standard with verified purity of ≥98% by HPLC [1]. Specific vendor lots have been reported with purity as high as 99.87% [2]. This high purity is essential for use as a calibrant in the HPLC-based quantification of Aloin B in plant-derived foods and pharmaceutical preparations, as outlined in standard operating procedures . The typical detection method employs a C18 column with methanol-water gradient elution and UV detection at 298 nm .

Analytical Chemistry Quality Control Reference Standard

Aloin B (CAS 28371-16-6): Optimal Procurement and Application Scenarios Based on Validated Evidence


Antiviral Drug Discovery: SARS-CoV-2 PLpro Inhibitor Screening and SAR Studies

Aloin B is an essential tool for structure-activity relationship (SAR) studies targeting the SARS-CoV-2 papain-like protease (PLpro). Its specific IC₅₀ of 16.08 μM for proteolytic activity provides a crucial benchmark for evaluating novel inhibitors and understanding epimer-specific binding interactions [1]. Procuring pure Aloin B, rather than an Aloin mixture, is mandatory for accurate hit validation and dose-response characterization in COVID-19 research [1].

Pharmacokinetic Profiling and In Vivo Efficacy Studies of Anthraquinones

Researchers conducting in vivo pharmacokinetic or efficacy studies on Aloe-derived anthraquinones must utilize pure Aloin B to account for its distinct exposure profile (AUC/Cmax) relative to Aloin A and its slower elimination compared to aloesin/aloenin [1]. This is critical for correlating specific plasma concentrations with observed pharmacological effects in animal models, particularly in anti-constipation [1] or tissue distribution studies [2].

Analytical Method Development and Quality Control of Aloe-Based Products

Aloin B serves as a primary reference standard for the quantitative analysis of anthraquinone content in Aloe vera raw materials, dietary supplements, and cosmetic formulations. With a certified purity of ≥98% by HPLC [1], it is indispensable for validating analytical methods, constructing calibration curves, and ensuring compliance with pharmacopoeial or food safety standards that require specific quantification of Aloin B [2].

Investigation of Epimer-Specific Biological Mechanisms

Given the documented differences in enzyme inhibition (PLpro IC₅₀ of 16.08 μM vs. 13.16 μM for Aloin A) and systemic exposure [1], pure Aloin B is required for mechanistic studies probing the stereochemical determinants of target engagement, cellular uptake, and metabolism. This includes research into its reported interactions with tyrosinase [2], hepatic CYP enzymes [3], and its biotransformation by intestinal flora [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aloin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.